L-803,087 Trifluoroacetate

Description

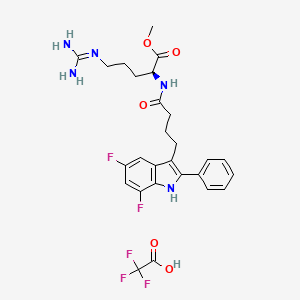

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYZHRNVKQVGQ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F5N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Signaling Pathways of L-803,087 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-803,087 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4). As a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and on peripheral sensory neurons, sst4 has emerged as a significant therapeutic target for a range of conditions, including chronic pain, inflammation, and neurodegenerative disorders. The trifluoroacetate salt of L-803,087 is a common formulation resulting from its synthesis and purification. This guide provides a comprehensive technical overview of the intricate signaling cascades initiated by L-803,087 upon binding to the sst4 receptor. We will dissect the canonical Gi/o-coupled pathway, the modulation of critical ion channels, cell-type-specific non-canonical signaling, and the experimental methodologies required to elucidate these complex cellular events.

Introduction to L-803,087 and the Somatostatin Receptor 4 (sst4)

L-803,087 is a powerful investigational tool characterized by its high affinity and selectivity for the sst4 receptor.[1] Its non-peptide structure makes it an attractive candidate for drug development, overcoming the pharmacokinetic limitations of endogenous somatostatin.[2] The sst4 receptor itself is a key neuromodulator, and its activation is linked to analgesic, anti-inflammatory, and antidepressant effects without the endocrine side effects associated with other somatostatin receptor subtypes.[3][4][5] Understanding the signaling pathways triggered by L-803,087 is paramount for harnessing its therapeutic potential.

The trifluoroacetate anion is a counter-ion paired with the L-803,087 molecule, a common practice in peptide and small molecule synthesis to ensure stability and solubility.[6] While trifluoroacetic acid can have its own biological effects at high concentrations, in the context of L-803,087's action, it is considered an inactive component, with the pharmacological activity being driven by the agonist's interaction with the sst4 receptor.

Table 1: Binding Affinity of L-803,087 for Human Somatostatin Receptors

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. sst4) |

| sst4 | 0.7 | - |

| sst1 | 199 | ~284x |

| sst2 | 4720 | ~6743x |

| sst3 | 1280 | ~1829x |

| sst5 | 3880 | ~5543x |

| Data sourced from R&D Systems. |

Core Signaling Cascades Activated by L-803,087

As a GPCR, the sst4 receptor transduces extracellular signals from ligands like L-803,087 into intracellular responses through the activation of heterotrimeric G proteins and subsequent signaling cascades.

The Canonical Gi/o-Coupled Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized signaling pathway for the sst4 receptor involves its coupling to inhibitory G proteins of the Gi/o family.[7]

Mechanism:

-

Agonist Binding: L-803,087 binds to the extracellular domain of the sst4 receptor, inducing a conformational change.

-

G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase.[7]

-

Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), affecting the phosphorylation state and activity of numerous downstream targets.

Modulation of Ion Channels: A Key to Neuromodulation

A critical function of sst4 activation is the modulation of neuronal excitability, primarily achieved by altering the activity of potassium and calcium ion channels. This is a direct consequence of Gi/o protein activation.

-

Activation of GIRK Channels: The dissociated Gβγ subunit directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and making the neuron less likely to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Sst4 activation inhibits L-type and other voltage-gated calcium channels, reducing calcium influx upon depolarization.[7][9][10] This effect, which can be mediated by both Gαi/o and Gβγ subunits, directly curtails neurotransmitter release from presynaptic terminals.

Together, these actions powerfully suppress neuronal activity and are thought to be the primary mechanisms behind the analgesic effects of sst4 agonists.[8]

Non-Canonical Gαq-Coupled Signaling

While sst4 predominantly couples to Gi/o, evidence suggests that in certain cell types, such as retinal ganglion cells, it can also engage Gαq proteins.[11] This highlights the complexity and context-dependency of GPCR signaling.

Mechanism:

-

Gαq Activation: Upon L-803,087 binding, sst4 activates Gαq proteins.

-

PLC Activation: The Gαq-GTP subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca2+.

-

DAG and the released Ca2+ synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC phosphorylates a wide array of cellular proteins, influencing processes like ion channel activity and gene expression. In retinal ganglion cells, this PKC activation contributes to the inhibition of L-type calcium channels.[10][11]

Additional Signaling Pathways

-

MAPK/ERK Pathway: Sst4 activation has been linked to the positive regulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/ERK2 pathway.[12] This pathway is crucial for regulating long-term cellular processes like gene expression, cell proliferation, and survival.

-

β-Arrestin Recruitment: Like most GPCRs, the sst4 receptor is subject to desensitization. Following agonist binding and phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the receptor. This sterically uncouples the receptor from G proteins and targets it for internalization, terminating the signal. Interestingly, some novel sst4 agonists have been developed that are "biased," meaning they activate G-protein signaling but do not recruit β-arrestin.[13] This could lead to more sustained therapeutic effects without the rapid tolerance that can develop from receptor internalization.[13]

Experimental Workflows for Characterizing L-803,087 Signaling

A multi-faceted experimental approach is required to fully characterize the signaling profile of L-803,087. The following protocols represent core methodologies in the field.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-803,087 for the sst4 receptor.

Principle: This assay measures the ability of a non-labeled compound (L-803,087) to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Preparation: Prepare cell membranes from a cell line stably expressing the human sst4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled sst4 ligand (e.g., [125I]-Somatostatin).

-

Competition: Add increasing concentrations of unlabeled L-803,087 to the wells.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Analysis: Plot the percentage of specific binding against the logarithm of the L-803,087 concentration. The IC50 (concentration of L-803,087 that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the sst4 receptor upon stimulation with L-803,087.

Principle: This protocol utilizes an enzyme fragment complementation (EFC) assay, where the receptor is fused to a small enzyme fragment and β-arrestin is fused to a larger, complementing fragment. Agonist-induced interaction brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

Methodology (based on PathHunter™ Assay): [13]

-

Cell Plating: Seed CHO-K1 cells stably co-expressing sst4-ProLink and β-arrestin-Enzyme Acceptor into a white, 96-well microplate at a density of approximately 20,000 cells/well.[13] Incubate overnight.

-

Compound Addition: Prepare serial dilutions of L-803,087 (e.g., from 10⁻¹² to 10⁻⁵ M) in assay media. Add the compounds to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor stimulation and β-arrestin recruitment.[13]

-

Detection: Add the chemiluminescent detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[13]

-

Measurement: Read the chemiluminescence on a plate reader.

-

Analysis: Plot the relative luminescence units (RLUs) against the logarithm of the L-803,087 concentration to generate a dose-response curve and determine the EC50 value.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To directly measure the effect of L-803,087 on ion channel currents (e.g., GIRK and VGCCs) in individual neurons.

Principle: This technique allows for the precise control of a single cell's membrane potential while recording the tiny ionic currents that flow through its channels.

Methodology:

-

Cell Preparation: Isolate primary neurons (e.g., dorsal root ganglion neurons) or use a suitable neuronal cell line.[9]

-

Recording Setup: Place the cells on the stage of an inverted microscope equipped with micromanipulators.

-

Patching: Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Baseline Recording: Record baseline ion channel activity. To measure calcium currents, apply depolarizing voltage steps to activate VGCCs.

-

Agonist Application: Perfuse the cell with a solution containing L-803,087.

-

Effect Recording: Record the changes in current. An increase in outward current at negative potentials suggests GIRK channel activation, while a decrease in inward current during depolarization indicates VGCC inhibition.

-

Analysis: Quantify the change in current amplitude and kinetics before and after agonist application.

Conclusion

L-803,087 Trifluoroacetate is a selective and potent tool for probing the function of the somatostatin sst4 receptor. Its mechanism of action is multifaceted, centered on the canonical inhibition of the adenylyl cyclase pathway via Gi/o proteins. This primary signal is transduced into potent neuromodulatory effects through the activation of GIRK channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability. Furthermore, the ability of the sst4 receptor to engage in non-canonical signaling through Gαq and to be regulated by β-arrestin highlights the complexity of its biological roles. The experimental workflows detailed herein provide a robust framework for researchers to further dissect these pathways, paving the way for the development of novel sst4-targeted therapeutics for pain, inflammation, and neurological disorders.

References

-

Taylor & Francis Online. The unusual suspects: Regulation of retinal calcium channels by somatostatin. Available from: [Link]

-

PubMed Central. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents. Available from: [Link]

-

PubMed. Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates. Available from: [Link]

-

PubMed Central. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. Available from: [Link]

-

PubMed. Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice. Available from: [Link]

-

ResearchGate. Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice | Request PDF. Available from: [Link]

-

ACS Publications. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. Available from: [Link]

-

Novel Somatostatin Receptor Subtype-4 Agonist Mitigates Microglia Inflammatory Activation. Available from: [Link]

-

bioRxiv. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. Available from: [Link]

-

ResearchGate. Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates | Request PDF. Available from: [Link]

-

Frontiers. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. Available from: [Link]

-

PubMed Central. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61. Available from: [Link]

-

PubMed Central. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. Available from: [Link]

-

ResearchGate. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. Available from: [Link]

-

Wikipedia. Somatostatin receptor 4. Available from: [Link]

-

PubMed Central. Human Somatostatin SST4 Receptor Transgenic Mice: Construction and Brain Expression Pattern Characterization. Available from: [Link]

-

PubMed. Somatostatin 4 receptor activation modulates G-protein coupled inward rectifying potassium channels and voltage stimulated calcium signals in dorsal root ganglion neurons. Available from: [Link]

-

PubMed. Prolonged Activation of Inhibitory Somatostatin Receptors Increases Adenylate Cyclase Activity in Wild-Type and Gs Alpha-Deficient (Cyc-) S49 Mouse Lymphoma Cells. Available from: [Link]

-

PubMed. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells. Available from: [Link]

-

ResearchGate. (PDF) Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. Available from: [Link]

-

Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Somatostatin 4 receptor activation modulates G-protein coupled inward rectifying potassium channels and voltage stimulated calcium signals in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

A Technical Guide to the Somatostatin Receptor Subtype 4 (sst4) and its Selective Agonist L-803,087

Abstract

The somatostatin receptor subtype 4 (sst4) has emerged as a compelling therapeutic target for a spectrum of complex disorders, notably those involving neuro-inflammation, pain, and cognitive dysfunction.[1][2][3] Unlike other somatostatin receptor subtypes, sst4 activation is largely devoid of endocrine side effects, making it an attractive candidate for drug development.[1][3][4] This guide provides an in-depth technical overview of sst4, focusing on its molecular characteristics, signaling pathways, and physiological roles. Furthermore, it details the pharmacological profile and experimental applications of L-803,087, a potent and selective non-peptide agonist of sst4. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of targeting sst4.

The Somatostatin Receptor Subtype 4 (sst4): A Unique Profile

Somatostatin is a cyclic neuropeptide that modulates a wide array of physiological processes, including neurotransmitter release, hormone secretion, and cell proliferation.[5] Its actions are mediated through a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. Among these, sst4 possesses a distinct tissue distribution and signaling repertoire that sets it apart.

Molecular Biology and Distribution

The human sst4 receptor is a protein of 384 amino acids encoded by the SSTR4 gene. It shares the characteristic seven-transmembrane domain structure of GPCRs. While other somatostatin receptors are prominently found in neuroendocrine tissues, sst4 is more widely expressed in the central nervous system (CNS), including key regions for cognition and pain processing such as the hippocampus, cerebral cortex, striatum, amygdala, and hypothalamus.[5][6] It is also found in peripheral tissues like the heart, lung, and placenta.[5] This differential expression pattern underpins its unique functional profile and therapeutic potential.

Signaling Pathways: More Than Just Inhibition

Like other somatostatin receptors, sst4 primarily couples to inhibitory G-proteins (Gαi/o).[5] Activation of this canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates downstream effectors.

However, the signaling cascade of sst4 is more complex. It also influences ion channel activity, notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-dependent calcium channels.[5] This leads to neuronal hyperpolarization and a reduction in neuronal excitability.[5]

Interestingly, sst4 can also engage in non-canonical signaling. There is evidence for its ability to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can lead to the phosphorylation of STAT3, a transcription factor involved in cell proliferation and differentiation.[5] This dual inhibitory and potentially stimulatory signaling capacity highlights the nuanced role of sst4 in cellular function.

Caption: Simplified sst4 signaling pathways upon agonist binding.

L-803,087: A Selective Pharmacological Probe

The development of selective agonists has been instrumental in dissecting the physiological functions of sst4. L-803,087 is a non-peptide small molecule that exhibits high affinity and selectivity for the sst4 receptor.

Pharmacological Profile

L-803,087 is a potent agonist with a binding affinity (Ki) of 0.7 nM for the human sst4 receptor.[7] Its selectivity for sst4 is over 280-fold higher compared to other somatostatin receptor subtypes.[7] This high degree of selectivity makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the specific roles of sst4.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| sst4 | 0.7 [7] |

| sst1 | 199[7] |

| sst2 | 4720[7] |

| sst3 | 1280[7] |

| sst5 | 3880[7] |

| Table 1: Binding affinities of L-803,087 for human somatostatin receptor subtypes. |

Functional Effects and Therapeutic Implications

The selective activation of sst4 by L-803,087 has been shown to mediate a range of therapeutic effects in preclinical models:

-

Analgesia and Anti-inflammatory Effects: Activation of sst4 has demonstrated significant analgesic and anti-inflammatory properties.[1][2][3] This is particularly relevant for neuropathic pain, a condition with significant unmet medical needs.[2][8]

-

Neuroprotection and Cognition: Sst4 agonism has shown promise in models of neurodegenerative diseases like Alzheimer's.[5][9] Studies have indicated that L-803,087 can influence memory processes, suggesting a role for sst4 in cognitive function.[10] Specifically, intrahippocampal administration of L-803,087 has been shown to impair place memory formation while enhancing cue-based memory.[10]

-

Anxiolytic and Antidepressant-like Effects: Sst4 activation has been linked to antidepressant and anxiolytic effects.[1] L-803,087 has been shown to reduce immobility in the forced swim test and attenuate stress-induced hormone release.[11]

-

Seizure Modulation: The role of sst4 in epilepsy is complex. While some studies suggest anticonvulsant effects, others indicate that L-803,087 can increase kainate-induced seizures in mice.[12][13][14] This highlights the need for further research to understand the context-dependent effects of sst4 activation on neuronal excitability.

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides detailed protocols for key experiments used to characterize sst4 and its agonists.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., L-803,087) to the sst4 receptor.

Objective: To determine the Ki of a test compound for the sst4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human sst4 receptor (e.g., CHO-K1 or HEK293 cells).[15]

-

Radiolabeled ligand (e.g., [¹²⁵I]-Somatostatin-14).

-

Test compound (L-803,087).

-

Non-specific binding control (e.g., unlabeled Somatostatin-14).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize sst4-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

50 µL of binding buffer or varying concentrations of the test compound or non-specific binding control.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation

This protocol measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of sst4 activation.

Objective: To determine the EC₅₀ of an agonist for inhibiting cAMP production.

Materials:

-

A cell line stably expressing the human sst4 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonist (L-803,087).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed sst4-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test agonist for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Future Directions and Conclusion

The somatostatin receptor subtype 4 represents a promising target for the development of novel therapeutics for a range of disorders. Its unique expression profile and signaling properties offer the potential for targeted therapies with fewer side effects than currently available treatments. The selective agonist L-803,087 has been a critical tool in advancing our understanding of sst4 biology and will continue to be important for preclinical research.

Future research should focus on:

-

Developing orally bioavailable sst4 agonists with favorable pharmacokinetic profiles.

-

Further elucidating the role of sst4 in different neuronal circuits and disease states.

-

Investigating the potential for biased agonism at the sst4 receptor to fine-tune therapeutic effects.

References

-

Schulz, S., et al. (2020). Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61. International Journal of Molecular Sciences, 21(15), 5279. [Link]

-

De la Cour, C., et al. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv. [Link]

-

Kecskés, M., et al. (2021). Human Somatostatin SST4 Receptor Transgenic Mice: Construction and Brain Expression Pattern Characterization. International Journal of Molecular Sciences, 22(7), 3758. [Link]

-

Kántás, B., et al. (2021). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. Frontiers in Pharmacology, 12, 638507. [Link]

-

Csaba, Z., et al. (2000). Distribution, targeting, and internalization of the sst4 somatostatin receptor in rat brain. The Journal of Neuroscience, 20(10), 3785-3796. [Link]

-

Szőke, É., et al. (2020). Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates. Neuropharmacology, 178, 108198. [Link]

-

Gastambide, F., et al. (2008). Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies. Psychopharmacology, 199(1), 1-12. [Link]

-

Hopkins, M., et al. (2023). Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer's Disease and Other Central Nervous System Disorders. ACS Medicinal Chemistry Letters, 14(11), 1545-1547. [Link]

-

Joffe, M. E., et al. (2022). Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents. Biological Psychiatry, 91(10), 875-885. [Link]

-

Szőke, É., et al. (2020). Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates. ResearchGate. [Link]

-

Moneta, D., et al. (2002). Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice. ResearchGate. [Link]

-

Helyes, Z., et al. (2018). Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. International Journal of Molecular Sciences, 19(11), 3345. [Link]

-

Fodor, K., et al. (2021). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. ResearchGate. [Link]

-

Kántás, B., et al. (2021). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. PubMed Central. [Link]

-

van der Lely, A. J., et al. (2011). Rat hippocampal somatostatin sst3 and sst4 receptors mediate anticonvulsive effects in vivo: indications of functional interactions with sst2 receptors. Neuropharmacology, 61(8), 1325-1332. [Link]

-

Helyes, Z., et al. (2009). Investigation of the role of somatostatin 4 receptors (sst4) in inflammation and pain models. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(3), 251-260. [Link]

-

Barnett, P. (2015). Therapeutic uses of somatostatin and its analogues: Current view and potential applications. Pharmacology & Therapeutics, 147, 1-12. [Link]

-

Helyes, Z., et al. (2013). Inhibitory effects of synthetic somatostatin receptor subtype 4 agonists on acute and chronic airway inflammation and hyperreactivity in the mouse. European Journal of Pharmacology, 701(1-3), 147-155. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution, targeting, and internalization of the sst4 somatostatin receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]

- 9. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rat hippocampal somatostatin sst3 and sst4 receptors mediate anticonvulsive effects in vivo: indications of functional interactions with sst2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

L-803,087: A Technical Guide to its Therapeutic Potential via Somatostatin Receptor 4 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-803,087 is a potent and highly selective non-peptide agonist of the somatostatin receptor subtype 4 (SSTR4), a G protein-coupled receptor (GPCR) with significant therapeutic potential in a range of disorders, particularly those affecting the central nervous system (CNS) and inflammatory pathways. This technical guide provides an in-depth exploration of the molecular targets of L-803,087, the downstream signaling cascades it modulates, and the experimental frameworks for validating its therapeutic utility. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the scientific rationale behind the exploration of L-803,087 as a novel therapeutic agent.

The Primary Target: Somatostatin Receptor Subtype 4 (SSTR4)

The principal molecular target of L-803,087 is the SSTR4. Somatostatin, the endogenous ligand for this receptor family, is an inhibitory neuropeptide that regulates diverse physiological processes, including neurotransmission, inflammation, and cell proliferation.[1] The five somatostatin receptor subtypes (SSTR1-5) exhibit distinct tissue distribution and signaling properties. SSTR4 is of particular interest due to its expression in key brain regions implicated in neurodegenerative and psychiatric disorders, as well as in immune cells.[2][3]

L-803,087 exhibits high affinity and selectivity for SSTR4, making it an invaluable tool for elucidating the specific functions of this receptor subtype and for developing targeted therapies with minimal off-target effects.

Quantitative Data: Binding Affinity of L-803,087

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. SSTR4 |

| SSTR4 | 0.7 | - |

| SSTR1 | 199 | >280-fold |

| SSTR2 | 4720 | >6700-fold |

| SSTR3 | 1280 | >1800-fold |

| SSTR5 | 3880 | >5500-fold |

This data highlights the exceptional selectivity of L-803,087 for SSTR4, a critical attribute for a therapeutic candidate.

SSTR4-Mediated Signaling Pathways Modulated by L-803,087

Activation of SSTR4 by L-803,087 initiates a cascade of intracellular signaling events primarily through the Gi/o family of G proteins.[4] These pathways collectively contribute to the diverse physiological effects observed with L-803,087 treatment.

Core Signaling Cascade

// Nodes L803087 [label="L-803,087", fillcolor="#FBBC05"]; SSTR4 [label="SSTR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_channels [label="Voltage-gated\nCa2+ Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Inhibition of\nNeurotransmission,\nAnti-inflammatory Effects)", shape=note, fillcolor="#FFFFFF"];

// Edges L803087 -> SSTR4 [label=" Binds & Activates"]; SSTR4 -> G_protein [label=" Activates"]; G_protein -> AC [label=" Inhibits", arrowhead=tee]; AC -> cAMP [label=" Converts ATP to"]; cAMP -> PKA [label=" Activates"]; G_protein -> MAPK_pathway [label=" Modulates"]; G_protein -> GIRK [label=" Activates"]; G_protein -> Ca_channels [label=" Inhibits", arrowhead=tee]; PKA -> Cellular_Response; MAPK_pathway -> Cellular_Response; GIRK -> Cellular_Response; Ca_channels -> Cellular_Response [arrowhead=tee]; } .dot Caption: SSTR4 signaling cascade initiated by L-803,087.

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: A primary consequence of SSTR4 activation is the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can impact the activity of downstream effectors such as Protein Kinase A (PKA).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: L-803,087 has been shown to modulate the MAPK signaling cascade, including the extracellular signal-regulated kinases (ERK1/2).[5][6] The context-dependent activation or inhibition of this pathway can influence cell proliferation, differentiation, and survival.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: SSTR4 activation leads to the opening of GIRK channels, causing potassium ion efflux and hyperpolarization of the cell membrane.[7][8] This is a key mechanism for the inhibitory effects of L-803,087 on neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels: SSTR4 activation can also lead to the inhibition of voltage-gated calcium channels, further reducing neuronal excitability and neurotransmitter release.[8]

Potential Therapeutic Targets and Applications

The unique signaling profile of SSTR4 positions L-803,087 as a promising therapeutic candidate for a variety of disorders.

Neuropathic Pain

Rationale: SSTR4 is expressed in key pain-processing regions of the nervous system, including the dorsal root ganglia and spinal cord.[1][9] Activation of SSTR4 by L-803,087 can dampen neuronal excitability through the modulation of ion channels, offering a non-opioid mechanism for pain relief.[5][7]

Preclinical Evidence: Studies in rodent models of neuropathic pain have demonstrated the analgesic efficacy of SSTR4 agonists.[5]

// Nodes Model [label="Induce Neuropathic Pain\n(e.g., CCI, SNI models)", fillcolor="#F1F3F4"]; Treatment [label="Administer L-803,087\n(or vehicle control)", fillcolor="#FBBC05"]; Behavioral [label="Assess Nociceptive Thresholds\n(von Frey, Hargreaves tests)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Molecular [label="Molecular Analysis\n(e.g., Western Blot for p-ERK,\nImmunohistochemistry for SSTR4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reduced Hyperalgesia and Allodynia", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Model -> Treatment; Treatment -> Behavioral; Behavioral -> Outcome; Treatment -> Molecular; } .dot Caption: Experimental workflow for evaluating L-803,087 in neuropathic pain.

Alzheimer's Disease and Cognitive Disorders

Rationale: SSTR4 is highly expressed in the hippocampus, a brain region critical for learning and memory.[5][10] Dysregulation of somatostatin signaling has been implicated in the pathophysiology of Alzheimer's disease. SSTR4 agonism may offer neuroprotective effects and enhance cognitive function.

Preclinical Evidence: Intrahippocampal administration of L-803,087 has been shown to influence memory strategies in mice.[10][11] SSTR4 agonists have also demonstrated cognitive-enhancing effects in animal models of aging and Alzheimer's disease.[10]

Epilepsy

Rationale: By inhibiting neuronal excitability through the modulation of ion channels, SSTR4 agonists like L-803,087 have the potential to exert anticonvulsant effects.

Preclinical Evidence: Interestingly, while SSTR4 knockout mice show increased seizure susceptibility, direct intrahippocampal injection of L-803,087 has been reported to increase kainate-induced seizure activity in wild-type mice.[7][12] This suggests a complex role for SSTR4 in seizure modulation that may be region- and context-dependent, warranting further investigation.

Inflammatory Disorders

Rationale: SSTR4 is expressed on immune cells, and its activation can modulate inflammatory responses.[13] This suggests a potential role for L-803,087 in treating inflammatory conditions.

Experimental Protocols

The following are foundational protocols that can be adapted for the investigation of L-803,087 and other SSTR4 agonists.

In Vitro Assays

1. [³⁵S]GTPγS Binding Assay for SSTR4 Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human SSTR4 (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of L-803,087, and [³⁵S]GTPγS (0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the EC₅₀ value of L-803,087 by non-linear regression analysis of the concentration-response curve.

2. cAMP Inhibition Assay

This assay quantifies the ability of an SSTR4 agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Protocol:

-

Cell Culture: Plate SSTR4-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

-

Agonist and Forskolin Stimulation: Add varying concentrations of L-803,087 to the cells, followed by a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to stimulate cAMP production.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[4][14][15]

-

Data Analysis: Calculate the IC₅₀ value of L-803,087 for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Models

1. Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Protocol:

-

Surgical Procedure: Under anesthesia, expose the sciatic nerve of adult male Sprague-Dawley rats and place four loose chromic gut ligatures around it.

-

Drug Administration: After a recovery period and confirmation of mechanical allodynia (e.g., using von Frey filaments), administer L-803,087 or vehicle via an appropriate route (e.g., intraperitoneal, oral).

-

Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-drug administration using von Frey filaments and a plantar test apparatus, respectively.

-

Tissue Collection and Analysis: At the end of the study, collect spinal cord and dorsal root ganglia for molecular analysis (e.g., Western blotting for p-ERK, immunohistochemistry for SSTR4).

2. Alzheimer's Disease Model (5xFAD Transgenic Mice)

Protocol:

-

Animal Model: Use 5xFAD transgenic mice, which exhibit amyloid plaque pathology and cognitive deficits.

-

Drug Administration: Administer L-803,087 or vehicle to the mice over a specified period (e.g., daily for 4 weeks).

-

Behavioral Testing: Evaluate cognitive function using a battery of behavioral tests, such as the Morris water maze (spatial learning and memory) and contextual fear conditioning (associative learning and memory).[9][16][17]

Conclusion

L-803,087, as a highly selective SSTR4 agonist, represents a valuable pharmacological tool and a promising therapeutic lead. Its ability to modulate key signaling pathways involved in neuronal excitability, inflammation, and cognition underscores its potential for treating a range of challenging disorders. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic targets of L-803,087 and to validate its efficacy in relevant preclinical models. Continued investigation into the nuanced roles of SSTR4 signaling will be crucial for translating the potential of L-803,087 into novel clinical therapies.

References

-

Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. bioRxiv. Available at: [Link].

-

Somatostatin: Linking Cognition and Alzheimer Disease to Therapeutic Targeting. ACS Chemical Neuroscience. Available at: [Link].

-

Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. International Journal of Molecular Sciences. Available at: [Link].

-

Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies. Psychopharmacology. Available at: [Link].

-

Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. International Journal of Molecular Sciences. Available at: [Link].

-

Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical Pharmacology. Available at: [Link].

-

Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1). The Journal of Biological Chemistry. Available at: [Link].

-

Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. PubMed. Available at: [Link].

-

Protocol for Immunoprecipitation (Co-IP) V.1. Creative Diagnostics. Available at: [Link].

-

Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice. ResearchGate. Available at: [Link].

-

Enhanced glutamate release during REM sleep in the rostromedial medulla as measured by in vivo microdialysis. Semel Institute for Neuroscience and Human Behavior. Available at: [Link].

-

In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. International Journal of Molecular Sciences. Available at: [Link].

-

δ-opioid receptor and somatostatin receptor-4 heterodimerization: possible implications in modulation of pain associated signaling. Molecular Pain. Available at: [Link].

-

Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. Available at: [Link].

-

GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology. PubMed. Available at: [Link].

-

Somatostatin receptor 4. Wikipedia. Available at: [Link].

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link].

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link].

-

SSTR4 - Somatostatin receptor type 4 - Homo sapiens (Human). UniProt. Available at: [Link].

-

Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. MDPI. Available at: [Link].

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed. Available at: [Link].

-

In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage. PubMed. Available at: [Link].

-

SSTR4 - Somatostatin receptor type 4 - Homo sapiens (Human). UniProt. Available at: [Link].

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Available at: [Link].

-

Dimethyl Trisulfide Diminishes Traumatic Neuropathic Pain Acting on TRPA1 Receptors in Mice. MDPI. Available at: [Link].

-

Machine learning-based behavioral analysis for Alzheimer's mouse models. VJNeurology. Available at: [Link].

-

Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. Available at: [Link].

-

Effect of L-glutamate on the release of striatal dopamine: in vivo dialysis and electrochemical studies. PubMed. Available at: [Link].

-

Mouse Models of Alzheimer's Disease: New Behavioral Approaches. YouTube. Available at: [Link].

-

Coupling of rat somatostatin receptor subtypes to a G-protein gated inwardly rectifying potassium channel (GIRK1). PubMed. Available at: [Link].

-

Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance. Analytical Methods. Available at: [Link].

-

Steps in GPCR cAMP Pathway in 2 Minutes. YouTube. Available at: [Link].

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. Available at: [Link].

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link].

-

Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link].

-

TRPC4 and GIRK channels underlie neuronal coding of firing patterns that reflect Gq/11–Gi/o coincidence. Semantic Scholar. Available at: [Link].

-

Immunoprecipitation Protocol: A Visual Guide. YouTube. Available at: [Link].

-

Somatostatin release by glutamate in vivo is primarily regulated by AMPA receptors. British Journal of Pharmacology. Available at: [Link].

-

Neuropathic Pain Models. Charles River. Available at: [Link].

-

Spatiotemporal Pattern of Striatal ERK1/2 Phosphorylation in a Rat Model of L-DOPA-Induced Dyskinesia and the Role of Dopamine D1 Receptors. Neuropsychopharmacology. Available at: [Link].

-

Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches. ResearchGate. Available at: [Link].

-

Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience. Available at: [Link].

Sources

- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions | bioRxiv [biorxiv.org]

- 8. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with L-803,087 Trifluoroacetate

A Senior Application Scientist's Guide to Investigating Somatostatin Receptor 4 (SSTR4) Agonism in Rodent Models

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the in vivo application of L-803,087 Trifluoroacetate, a selective somatostatin receptor 4 (SSTR4) agonist. These application notes delve into the scientific rationale behind experimental design, offering detailed, field-proven protocols for the preparation and administration of L-803,087 in rodent models. The content is structured to ensure scientific integrity, providing insights into the causality of experimental choices and emphasizing self-validating systems for trustworthy and reproducible results.

Introduction: The Scientific Rationale for Investigating L-803,087

L-803,087 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4), a G-protein coupled receptor expressed in the central nervous system. Its investigation in in vivo models is critical for elucidating the therapeutic potential of targeting the SSTR4 pathway in various neurological and psychiatric disorders. Preclinical studies have implicated SSTR4 agonism in the modulation of memory processes, stress responses, and seizure susceptibility.[1][2][3] Specifically, intrahippocampal administration of L-803,087 has been shown to impair place memory formation while enhancing cue-based memory, suggesting a role for SSTR4 in switching between different memory strategies.[3] Furthermore, SSTR4 agonism may attenuate stress-related excessive glutamate release in the amygdala, highlighting its potential in anxiety and depressive disorders.[1]

The trifluoroacetate salt form of L-803,087 is a common preparation for research use. It is crucial to acknowledge that the trifluoroacetate (TFA) counter-ion itself can exhibit biological activity, notably as an allosteric modulator of the glycine receptor.[4] Therefore, appropriate vehicle controls are paramount in any in vivo experiment to differentiate the effects of L-803,087 from any potential confounding effects of TFA.

Mechanism of Action: The SSTR4 Signaling Cascade

L-803,087 exerts its effects by binding to and activating the SSTR4 receptor. SSTR4 is coupled to inhibitory G-proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA), influencing ion channel function and gene expression. Understanding this signaling pathway is fundamental to interpreting the outcomes of in vivo studies.

Caption: SSTR4 signaling pathway activated by L-803,087.

Experimental Design and Protocols

Materials and Reagents

-

L-803,087 Trifluoroacetate salt

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Sterile water for injection

-

Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

-

Microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles (appropriate gauge for the intended administration route)

-

Anesthetic agent (if required for the procedure)

Dosing and Administration

The selection of dose and administration route is contingent on the specific research question. The following table summarizes previously reported effective doses and routes for L-803,087 in mice.

| Animal Model | Administration Route | Dose | Investigated Effect | Reference |

| Mice | Intrahippocampal | 0.1, 1, or 10 ng/µL | Memory formation | [3] |

| Wild-type Mice | Not specified | 5 nmol | Seizure activity | [2] |

| Mice | Intrahippocampal | Not specified | Stress and aversion | [1] |

Note: These doses should be considered as a starting point. It is imperative to perform dose-response studies to determine the optimal concentration for your specific experimental paradigm.

Preparation of L-803,087 Solution (for Systemic Administration)

This protocol provides a general method for preparing a stock solution and working dilutions for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Step-by-Step Protocol:

-

Calculate the required amount: Determine the total amount of L-803,087 needed based on the number of animals, their average weight, and the target dose.

-

Prepare a stock solution:

-

Accurately weigh the required amount of L-803,087 Trifluoroacetate powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

-

Prepare the vehicle solution: The vehicle solution should mimic the final injection solution without the active compound. For a final injection containing 1% DMSO, the vehicle will be 1% DMSO in sterile saline.

-

Prepare the final injection solution:

-

On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration.

-

For example, to achieve a final concentration of 1 mg/mL with 1% DMSO, dilute 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.

-

Vortex the solution thoroughly to ensure homogeneity.

-

-

Administer to animals: Inject the prepared solution at the appropriate volume based on the animal's body weight (e.g., 10 mL/kg for mice).

-

Control groups:

-

Vehicle control: Administer the vehicle solution (e.g., 1% DMSO in saline) to a separate group of animals.

-

Saline control: A saline-only control group can also be included to account for any effects of the injection procedure itself.

-

Caption: Workflow for the preparation and administration of L-803,087.

Intrahippocampal Administration Protocol

For studies investigating the role of SSTR4 in specific brain regions like the hippocampus, direct microinjection is necessary. This requires stereotaxic surgery.

Step-by-Step Protocol:

-

Anesthetize the animal: Use an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Stereotaxic surgery:

-

Secure the animal in a stereotaxic frame.

-

Expose the skull and identify the coordinates for the target brain region (e.g., hippocampus) using a stereotaxic atlas.

-

Drill a small burr hole at the identified coordinates.

-

-

Prepare for injection:

-

Load a microinjection syringe with the prepared L-803,087 solution (dissolved in artificial cerebrospinal fluid or sterile saline).

-

Lower the injection needle to the target depth.

-

-

Infusion:

-

Infuse the solution at a slow and controlled rate (e.g., 0.1 µL/min) to minimize tissue damage.

-

Leave the needle in place for a few minutes post-infusion to allow for diffusion and prevent backflow.

-

-

Post-operative care:

-

Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

-

Monitor the animal closely during recovery.

-

Considerations for Scientific Integrity

-

Blinding: The experimenter administering the compound and assessing the behavioral or physiological outcomes should be blinded to the treatment groups to minimize bias.

-

Randomization: Animals should be randomly assigned to treatment groups.

-

Power analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect.

-

Confirmation of target engagement: Whenever possible, include methods to confirm that L-803,087 has reached its target and modulated the SSTR4 pathway. This could involve ex vivo analysis of brain tissue for changes in cAMP levels or downstream signaling molecules.

Conclusion

The in vivo investigation of L-803,087 Trifluoroacetate offers a valuable avenue for understanding the role of SSTR4 in health and disease. By adhering to rigorous and well-controlled experimental protocols, researchers can generate reliable and reproducible data. The detailed methodologies and scientific rationale provided in these application notes are intended to empower researchers to design and execute robust in vivo studies, ultimately advancing our knowledge of somatostatin receptor pharmacology.

References

- Jia Yan, et al. (2025).

- Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents. PubMed Central.

- Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology.

- Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice | Request PDF.

- Hippocampal SSTR4 somatostatin receptors control the selection of memory str

Sources

- 1. Somatostatin Receptor 4 Agonism Normalizes Stress-Related Excessive Amygdala Glutamate Release and Pavlovian Aversion Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin and its receptors involvement in sevoflurane-induced neurotoxicity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution of L-803,087 Trifluoroacetate in Cell Culture

Abstract

This document provides a comprehensive guide for the dissolution and application of L-803,087 Trifluoroacetate, a potent and selective somatostatin receptor subtype 4 (sst4) agonist, for in vitro cell culture experiments.[1][2] These application notes are intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the accurate preparation of L-803,087 Trifluoroacetate solutions, maintaining the integrity of the compound and ensuring reproducible experimental outcomes. This guide also addresses the potential biological effects of the trifluoroacetate (TFA) counter-ion and provides best practices for its use in cell-based assays.

Introduction to L-803,087 Trifluoroacetate

L-803,087 is a high-affinity, selective agonist for the somatostatin receptor subtype 4 (sst4).[1][2] Somatostatin receptors are a family of G protein-coupled receptors that mediate the diverse biological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.[3][4] The sst4 receptor, in particular, is a promising therapeutic target for a variety of disorders. L-803,087 Trifluoroacetate is the trifluoroacetate salt form of the active compound, a common formulation for synthetic peptides and small molecules purified by high-performance liquid chromatography (HPLC).[1][5]

Chemical Properties and Solubility

A thorough understanding of the chemical properties of L-803,087 Trifluoroacetate is crucial for its effective use in cell culture.

| Property | Value | Source |

| Molecular Weight | 599.56 g/mol | [2] |

| Formula | C₂₅H₂₉F₂N₅O₃・CF₃CO₂H | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at -20°C | [2] |

| Solubility in DMSO | Soluble to 100 mM | [1] |

| Solubility in Ethanol | Soluble to 100 mM | [1] |

The Trifluoroacetate (TFA) Counter-Ion: A Critical Consideration

L-803,087 is supplied as a trifluoroacetate salt. It is imperative for researchers to be aware that the TFA counter-ion itself can exert biological effects. Studies have shown that TFA can inhibit the proliferation of certain cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[1] Therefore, it is crucial to consider the final concentration of TFA in the cell culture medium and to include appropriate vehicle controls in all experiments. For highly sensitive applications or when studying cellular proliferation, researchers may consider exchanging the TFA salt for a more biologically inert salt, such as hydrochloride.[6]

Dissolution Protocol for L-803,087 Trifluoroacetate

This protocol provides a step-by-step guide for the preparation of a high-concentration stock solution of L-803,087 Trifluoroacetate in dimethyl sulfoxide (DMSO) and its subsequent dilution to a working concentration for cell culture experiments.

Materials

-

L-803,087 Trifluoroacetate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

Preparation of a 10 mM Stock Solution in DMSO

-

Equilibrate the Compound: Before opening, allow the vial of L-803,087 Trifluoroacetate powder to warm to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Calculate the Required Volume of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of L-803,087 in mg / 599.56 g/mol ) * 100,000

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the L-803,087 Trifluoroacetate powder.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution is stable for at least one month at -20°C and up to six months at -80°C.[7]

Preparation of Working Solutions for Cell Culture

-

Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution into pre-warmed, sterile cell culture medium to achieve the desired final working concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the L-803,087 working solution.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Aqueous solutions of many peptide-based compounds are not stable for long-term storage.[3][8]

Experimental Workflow and Signaling Pathway

Experimental Workflow for L-803,087 Trifluoroacetate Application in Cell Culture

Caption: Workflow for preparing and applying L-803,087 Trifluoroacetate in cell culture.

Sst4 Receptor Signaling Pathway

L-803,087 acts as an agonist at the sst4 receptor, which is a G protein-coupled receptor. The primary signaling mechanism involves the inhibition of adenylyl cyclase activity.[3]

Caption: Simplified sst4 receptor signaling pathway activated by L-803,087.

References

-

Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]

-

Wikipedia. (2023). Somatostatin receptor 4. [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

-

Innovagen. (2024). How to remove TFA from synthetic peptides using HCl?[Link]

Sources

- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 5. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Neuronal Signaling: A Guide to L-803,087 in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Compass – L-803,087 as a Somatostatin Receptor Agonist

In the intricate world of neuronal signaling, precision in pharmacology is paramount. This guide focuses on the application of L-803,087 in electrophysiological studies. It is crucial to begin with a significant clarification of its mechanism of action. While the initial interest may have been in its potential as a Neurokinin-1 (NK1) receptor antagonist, the established scientific literature identifies L-803,087 as a potent and selective somatostatin sst₄ receptor agonist .[1] This distinction is fundamental to its appropriate and effective use in research.

Somatostatin receptors, a family of five G protein-coupled receptors (GPCRs), play a critical role in neurotransmission and hormone secretion.[2] The sst₄ subtype, in particular, is implicated in a range of physiological processes including inflammation, pain, and cognitive functions.[2][3] L-803,087, by selectively activating this receptor, provides a powerful tool to dissect its role in neuronal excitability and synaptic plasticity.

This application note will provide a comprehensive overview of the use of L-803,087 as an sst₄ receptor agonist in electrophysiology, alongside a discussion on the distinct role of NK1 receptor antagonists for a complete understanding of these two separate signaling systems.

Part 1: L-803,087 as a Somatostatin sst₄ Receptor Agonist

Mechanism of Action and Rationale for Use in Electrophysiology

L-803,087 exhibits high affinity for the human sst₄ receptor, with a Ki value of 0.7 nM, while showing significantly lower affinity for other somatostatin receptor subtypes. The activation of the sst₄ receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.

In the context of electrophysiology, the application of L-803,087 can be expected to:

-

Modulate neuronal excitability: By influencing ion channel activity, L-803,087 can alter resting membrane potential, action potential firing frequency, and input resistance.

-

Affect synaptic transmission: Sst₄ receptor activation has been shown to facilitate AMPA-mediated hippocampal synaptic responses. This suggests a role in modulating excitatory neurotransmission.

-

Investigate sst₄ receptor function in specific brain circuits: Given the receptor's distribution, L-803,087 can be used to probe its function in regions like the hippocampus, which is crucial for learning and memory.[4][5]

Experimental Protocols

The following protocols are designed to be adaptable to various in vitro electrophysiology preparations, such as brain slices or cultured neurons.

1. Preparation of L-803,087 Stock Solution

The proper preparation of the pharmacological agent is the first critical step for reproducible results.

Materials:

-

L-803,087 trifluoroacetate salt (M. Wt: 599.56)

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF) or desired extracellular solution

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

Protocol:

-

Consult the Safety Data Sheet (SDS) for L-803,087 before handling.

-

To prepare a 10 mM stock solution, dissolve 5.996 mg of L-803,087 trifluoroacetate in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.

2. Application of L-803,087 in Brain Slice Electrophysiology

This protocol outlines the application of L-803,087 to acute brain slices for whole-cell patch-clamp recordings.[6][7]

Materials:

-

Prepared brain slices (e.g., hippocampal, cortical) in a holding chamber with carbogenated aCSF.[6]

-

Recording chamber continuously perfused with carbogenated aCSF (2-3 mL/min) at a physiological temperature (e.g., 32-34°C).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Pipettes for recording (filled with appropriate internal solution).

-

L-803,087 stock solution.

Protocol:

-

Prepare acute brain slices from the desired brain region using a vibratome.[6]

-

Allow slices to recover in a holding chamber for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and establish a stable whole-cell recording from a neuron of interest.

-

Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, evoked synaptic currents) for a stable period (e.g., 5-10 minutes).

-

Prepare the final working concentration of L-803,087 by diluting the stock solution into the perfusion aCSF immediately before application. A common working concentration is in the low micromolar range (e.g., 1-10 µM).[1]

-

Switch the perfusion to the aCSF containing L-803,087.

-

Record the effects of L-803,087 on the electrophysiological parameters of interest. The onset of the effect will depend on the perfusion rate and the concentration used.

-

To assess the reversibility of the effect, switch the perfusion back to the control aCSF (washout).

Data Presentation: Key Parameters for L-803,087 Application

| Parameter | Recommended Value/Range | Rationale/Reference |

| Stock Solution Solvent | DMSO | Ensures solubility of the compound. |

| Stock Solution Concentration | 10 mM | A standard concentration for convenient dilution. |

| Storage Temperature | -20°C | Preserves the integrity of the compound. |

| Working Concentration | 1-10 µM | Effective concentrations observed in in vitro studies.[1] |

| Application Method | Bath perfusion | Ensures even and controlled delivery to the tissue. |

| Control Experiments | Vehicle control (DMSO in aCSF) | Essential to rule out any effects of the solvent. |

Visualization of Experimental Workflow

Caption: Workflow for L-803,087 application in brain slice electrophysiology.

Part 2: The NK1 Receptor System - A Separate Target